3-(Boc-aminomethyl)-3-methoxyazetidine

描述

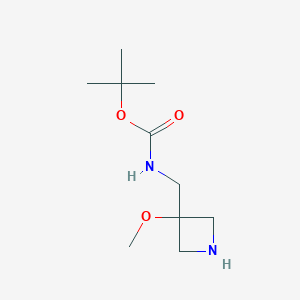

Structure

2D Structure

属性

IUPAC Name |

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSGIXOZUMWIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Azetidine Ring

The core of 3-(Boc-aminomethyl)-3-methoxyazetidine is the four-membered azetidine ring. Several synthetic strategies are employed for ring construction:

Cyclization of suitable precursors: This involves intramolecular cyclization of amino alcohols or amino derivatives under basic or acidic conditions. For example, one approach uses the cyclization of aminoalkyl derivatives with suitable leaving groups to form the azetidine ring via nucleophilic substitution or ring closure reactions.

Use of epoxy compounds: As indicated in patent CN106831523A, epoxy compounds such as 3-epoxy propane can undergo ring-opening reactions with amines to form azetidine derivatives. This method allows for regioselective ring formation under mild conditions and provides a versatile platform for further functionalization.

Introduction of the Boc-Protected Aminomethyl Group

The Boc (tert-butoxycarbonyl) group is introduced to protect the amino functionality during subsequent reactions:

Reaction with di-tert-butyl dicarbonate (Boc2O): The free amine or amine precursor reacts with Boc2O in the presence of a base (e.g., triethylamine) at controlled temperatures (typically 20–30°C). This step is crucial for protecting the amino group, preventing unwanted side reactions during ring modification or substitution steps.

Reaction conditions: The derivatization reaction generally proceeds at ambient temperature, with reaction times ranging from 10 to 20 hours, ensuring complete Boc protection without degradation of sensitive intermediates.

Installation of the Methoxy Group

The methoxy substituent at the 3-position can be introduced through nucleophilic substitution or methylation reactions:

Nucleophilic substitution: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate), the precursor bearing a hydroxyl or halogen can be methylated to form the methoxy group.

Direct methylation: Alternatively, if a hydroxyl group is present, methylation under basic conditions with methylating agents provides a straightforward route to the methoxy substituent.

Ring Closure and Final Functionalization

Cyclization to form the azetidine ring: The key step involves intramolecular nucleophilic attack facilitated by base (e.g., potassium tert-butoxide or sodium hydride). This promotes ring closure, forming the azetidine skeleton with the Boc-aminomethyl and methoxy groups positioned appropriately.

Reaction conditions: The cyclization typically occurs at low temperatures (-5°C to 0°C) to control reactivity, followed by warming to room temperature for completion.

Purification and Yield Optimization

Work-up procedures: After the reactions, purification involves filtration, solvent removal under reduced pressure, and recrystallization from suitable solvents such as ethanol, ethyl acetate, or petroleum ether.

Yield considerations: The overall yield can be enhanced by avoiding harsh conditions, minimizing side reactions, and employing efficient purification techniques.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|

| Ring formation | 3-epoxy propane or amino derivatives | Mild base, reflux or room temperature | Azetidine ring construction | CN106831523A |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine | 20–30°C, 10–20h | Protect amino group | CN106831523A |

| Methoxylation | Methyl iodide or dimethyl sulfate, K2CO3 | Room temperature, 1–4h | Install methoxy group | General organic synthesis |

| Ring closure | Potassium tert-butoxide, NaH | -5°C to 25°C | Cyclization to azetidine | CN106831523A |

| Purification | Recrystallization, chromatography | Ambient | Isolate pure product | Standard practice |

Research Findings and Notes

Mild Reaction Conditions: The synthesis avoids harsh catalysts such as palladium on carbon with hydrogen, favoring base-mediated cyclizations and protection steps that are operationally simple and scalable.

Operational Simplicity: The one-pot procedures described in patents and literature reduce the number of steps, eliminate the need for isolating intermediates, and improve overall yields.

Industrial Relevance: The described methods are adaptable for large-scale production, emphasizing high yield, cost-effectiveness, and safety.

Functional Group Compatibility: The use of Boc protection and mild methylation conditions ensures compatibility with various functional groups, facilitating further derivatization.

化学反应分析

Types of Reactions

3-(Boc-aminomethyl)-3-methoxyazetidine undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Deprotection Reactions: The primary amine is the major product.

Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.

科学研究应用

3-(Boc-aminomethyl)-3-methoxyazetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(Boc-aminomethyl)-3-methoxyazetidine involves its interaction with various molecular targets. The Boc-protected aminomethyl group can be deprotected to reveal a reactive amine, which can then participate in further chemical reactions. The methoxy group can also undergo substitution, providing versatility in its chemical behavior.

相似化合物的比较

Structural Analogues

Key structural analogues include:

Key Differences :

- Ring Size : Pyrrolidine derivatives (5-membered) exhibit greater ring flexibility than azetidines (4-membered), impacting conformational stability and binding affinity .

- Substituents: The presence of Boc-aminomethyl and methoxy groups in the target compound enhances steric bulk and alters electronic density compared to simpler analogues like 3-methoxyazetidine hydrochloride .

Physicochemical Properties

| Property | 3-(Boc-Aminomethyl)-3-Methoxyazetidine | 3-Methoxyazetidine HCl | tert-Butyl (azetidin-3-ylmethyl)carbamate |

|---|---|---|---|

| Solubility (Organic) | High (DCM, THF, dioxane) | Moderate (MeOH, EtOH) | High (DCM, EtOAc) |

| Stability | Stable in base; Boc cleavage in acid | Hygroscopic | Acid-sensitive |

| Boiling Point (°C) | 302 (predicted) | 143–149 | 280–285 |

| LogP (Predicted) | 1.5–2.0 | -0.8 | 1.8 |

Notes:

生物活性

3-(Boc-aminomethyl)-3-methoxyazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique azetidine ring structure with a Boc (tert-butyloxycarbonyl) protecting group and a methoxy substituent. The presence of these functional groups contributes to its reactivity and biological activity.

Chemical Formula: CHNO

CAS Number: 1392803-97-2

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzymatic pathways, which can lead to therapeutic effects in various diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.

- Receptor Interaction: It may bind to certain receptors, influencing signaling pathways that are critical for cellular functions.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, which could be beneficial for cancer treatment strategies.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | Human cancer cell lines | |

| Enzyme inhibition | Modulates enzyme activity | Specific metabolic pathways |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antibiotic agent.

- Investigating Anticancer Properties : In another study, the compound was tested on different cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, warranting further investigation into its mechanisms and potential clinical applications.

常见问题

Q. What are the key synthetic strategies for preparing 3-(Boc-aminomethyl)-3-methoxyazetidine?

- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a 3-methoxyazetidine precursor. For example:

Start with 3-methoxyazetidine hydrochloride (CAS: 148644-09-1) as a base structure .

Perform aminomethylation via reductive amination or nucleophilic substitution to introduce the aminomethyl group.

Protect the primary amine using Boc anhydride (e.g., (Boc)₂O) under basic conditions (e.g., triethylamine) in dichloromethane .

- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm Boc group integration (e.g., characteristic tert-butyl singlet at ~1.4 ppm) and azetidine ring protons (3.0–4.0 ppm) .

- IR Spectroscopy : Validate carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching C₁₀H₂₀N₂O₂ (MW: 200.28 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation/contact; work in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Optimization :

- Use polyurea-encapsulated palladium catalysts for aminomethylation steps to enhance regioselectivity .

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.

- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates .

Q. How to address discrepancies in reported stability data under different storage conditions?

- Methodological Answer :

- Controlled Stability Studies :

Conduct accelerated degradation tests (40°C/75% RH for 6 months) and compare with ambient storage .

Monitor Boc group integrity via NMR or FTIR.

- Data Reconciliation : Apply longitudinal analysis (e.g., structural equation modeling) to resolve contradictions, similar to methodologies in psychosocial research .

Q. What role does this compound serve in developing novel pharmaceutical agents?

- Methodological Answer :

- Drug Discovery : Acts as a constrained scaffold for:

GPCR-targeted ligands : Azetidine rings mimic bioactive conformations in neurological therapeutics .

Protease inhibitors : The Boc group facilitates selective deprotection for late-stage functionalization .

- Case Study : Analogues like 3-Boc-aminomethylpyrrolidine (CAS: 149366-79-0) are used in kinase inhibitor development .

Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| Boiling Point | 303.9 ± 15.0 °C (760 mmHg) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 137.6 °C |

Note : Data above are extrapolated from structurally related Boc-protected azetidines. Researchers should validate properties experimentally for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。